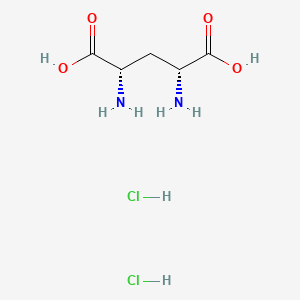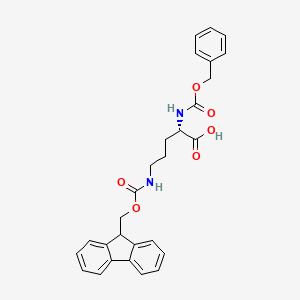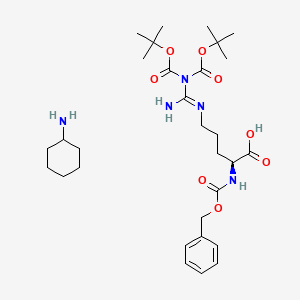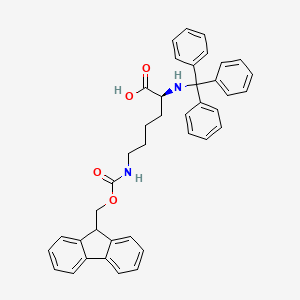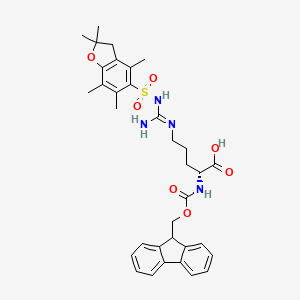
Fmoc-Lys(Dabsyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Dabsyl)-OH is a synthetic compound that has been widely used in scientific research for various purposes. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
科学的研究の応用
Biomedical Applications
Fmoc-Lys(Dabsyl)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . These include drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides, which include a Lys residue, have been proposed as scaffolds for bioprinting applications . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Protease Activity Assays
Fluorescence resonance energy transfer (FRET) peptide substrates, which can be prepared using Fmoc-Lys(Dabsyl)-OH, are often utilized for protease activity assays . These substrates have been used in different applications of matrix metalloproteinase (MMP) research, including high-throughput screening of collagenolytic MMPs, identification and development of selective, exosite-binding MMP inhibitors, and measurement of MMP activity in biological fluids and cellular environments .
Drug Delivery
The self-assembling properties of Fmoc-Lys(Dabsyl)-OH make it a promising candidate for drug delivery applications. The ability to form stable hydrogels allows for the encapsulation and controlled release of therapeutic agents .
Diagnostic Tools for Imaging
The fluorescent properties of Fmoc-Lys(Dabsyl)-OH can be utilized in the development of diagnostic tools for imaging. This can aid in the visualization and tracking of drug delivery systems within the body .
Bioprinting Applications
Fmoc-Lys(Dabsyl)-OH can be used in the development of materials for bioprinting applications. The ability to form stable, self-supporting hydrogels makes it an ideal candidate for creating 3D structures in bioprinting .
作用機序
Target of Action
Fmoc-Lys(Dabsyl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
Fmoc-Lys(Dabsyl)-OH operates through a mechanism known as Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protection for the amino group during the synthesis. The Dabsyl group attached to the lysine residue acts as a chromophore, allowing for the monitoring of the peptide synthesis process .
Biochemical Pathways
The use of Fmoc-Lys(Dabsyl)-OH in peptide synthesis affects the biochemical pathways involved in protein formation. The compound allows for the precise assembly of amino acids into specific sequences, thereby enabling the creation of peptides with desired properties . The downstream effects include the production of peptides that can act as enzymes, hormones, or antibodies, among other biological roles.
Pharmacokinetics
Its stability, solubility, and reactivity are critical parameters that influence its effectiveness in peptide synthesis .
Result of Action
The result of Fmoc-Lys(Dabsyl)-OH action is the successful synthesis of a peptide with a specific amino acid sequence. This can be used for various purposes, from studying protein function to developing new therapeutics .
Action Environment
The action of Fmoc-Lys(Dabsyl)-OH is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents. Optimal conditions are necessary to ensure the successful synthesis of the desired peptide .
特性
IUPAC Name |
(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXHLQIVBKYKV-XIFFEERXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dabsyl)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

